molecular formula C15H12F3NO B5839302 N-benzyl-2-(trifluoromethyl)benzamide

N-benzyl-2-(trifluoromethyl)benzamide

Cat. No.: B5839302
M. Wt: 279.26 g/mol
InChI Key: SPDLOTUNQPAMDE-UHFFFAOYSA-N
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Description

N-benzyl-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H12F3NO and its molecular weight is 279.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.08709849 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Activity

N-benzyl-2-(trifluoromethyl)benzamide derivatives have been evaluated for their antiarrhythmic activity. One study highlights the synthesis and evaluation of N-(piperidylalkyl)trifluoroethoxybenzamides, demonstrating that these compounds can be potent antiarrhythmics, with some being selected for clinical trials (Banitt et al., 1977).

Mitsunobu Reaction Nucleophile

In organic chemistry, N-Benzyl triflamide has been identified as a useful Mitsunobu nucleophile for the synthesis of primary and secondary benzylamines. This application is significant in the preparation of various amine compounds from alcohols, using standard reagents (Bell et al., 1995).

Antimicrobial Activity

Certain fluoro and trifluoromethyl derivatives of benzamides, including this compound, have shown promising antifungal and antibacterial properties. A study by Carmellino et al. reports the synthesis of these compounds and their effectiveness against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Neuroleptic Activity

Benzamides, including N-benzyl derivatives, have been explored for their potential neuroleptic (antipsychotic) activity. A study by Iwanami et al. details the synthesis and evaluation of various benzamides, finding a correlation between their structure and neuroleptic activity (Iwanami et al., 1981).

Crystal Structure Analysis

The crystal structures of this compound derivatives have been determined to understand their molecular arrangements and interactions. This research provides insight into the structural characteristics of these compounds (Suchetan et al., 2016).

Synthesis of Polycyclic Amides

These compounds have been used in the synthesis of polycyclic amides, an important class of molecules with various applications. A study by Song et al. discusses a method for synthesizing isoquinolones from benzamides and alkynes (Song et al., 2010).

Anticonvulsant Potential

Some benzamide derivatives have been explored for their potential use as anticonvulsants. For example, a study by Mussoi et al. synthesized a series of benzamides and evaluated their effectiveness in anticonvulsant screens, finding some analogs more potent than phenytoin (Mussoi et al., 1996).

Mechanism of Action

Target of Action

N-Benzyl-2-(trifluoromethyl)benzamide is a complex compound with a specific target in the body. The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin .

Mode of Action

The compound interacts with its target, tyrosinase, by inhibiting its activity . This interaction results in a decrease in melanin production, which can have various effects depending on the context in which it is used.

Result of Action

The primary result of this compound’s action is the inhibition of melanin production due to its inhibitory effect on tyrosinase . This can lead to a decrease in pigmentation in the areas where the compound is applied or administered.

Properties

IUPAC Name

N-benzyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)13-9-5-4-8-12(13)14(20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDLOTUNQPAMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.